N-(1-benzamidoethyl)benzamide

Description

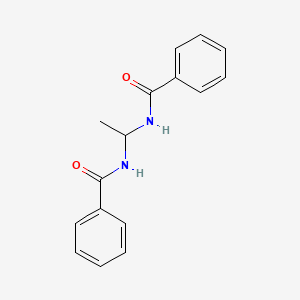

Benzamide derivatives are a versatile class of organic compounds characterized by a benzene ring linked to an amide group. These molecules exhibit diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme-modulating activities, making them critical in drug discovery . N-(1-Benzamidoethyl)benzamide is a bis-benzamide derivative where an ethylamine bridge connects two benzamide moieties.

Properties

CAS No. |

40899-10-3 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-(1-benzamidoethyl)benzamide |

InChI |

InChI=1S/C16H16N2O2/c1-12(17-15(19)13-8-4-2-5-9-13)18-16(20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)(H,18,20) |

InChI Key |

VNIZOKKZXNRUAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-benzamidoethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Another method involves the reaction of tryptamine with benzoyl chloride in the presence of sodium hydroxide in dichloromethane . This method is straightforward and yields high-purity products.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions typically require temperatures above 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzamidoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1-benzamidoethyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzamidoethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of caspase-mediated apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Variations and Bioactivity

The pharmacological profile of benzamide derivatives is highly sensitive to substituents on the aromatic rings and the nature of the linker. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial and anticancer activity by increasing electrophilicity .

- Heterocyclic linkers (e.g., indole, benzimidazole) improve target specificity, as seen in antimalarial and anti-inflammatory agents .

- Metal coordination (e.g., Cu(II)) amplifies antibacterial efficacy by disrupting microbial membranes .

Pharmacological and Toxicity Profiles

- Anticancer Activity: Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) show specificity against cervical cancer (IC50: 18 µM) . In contrast, azetidinone derivatives (e.g., N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) target breast cancer (MCF7) but with moderate potency .

- Antimicrobial Activity : Thiourea-benzamide hybrids (e.g., N-(4-hydroxyphenyl)thioureido-benzamide ) exhibit 86–87% antioxidant inhibition, outperforming vitamin E .

- Toxicity: Limited data exist for this compound, but analogs like N-(2-ethylhexyl)benzamide show incomplete toxicity profiles, emphasizing the need for rigorous characterization .

Druglikeness and ADMET Properties

- Lipinski’s Rule : Tetrazole-substituted derivatives (e.g., N-[2-(1H-tetrazol-5-yl)phenyl]benzamide ) comply with druglikeness criteria (molecular weight <500, logP <5) and exhibit potent GPR35 agonism (EC50: 0.041 µM) .

- ADMET Predictions : N-(Phenylcarbamoyl)benzamide shows moderate intestinal absorption (72%) and low hepatotoxicity risk, suggesting favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.